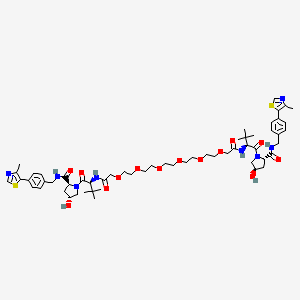

Homo-PROTAC pVHL30 degrader 1

Beschreibung

BenchChem offers high-quality Homo-PROTAC pVHL30 degrader 1 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Homo-PROTAC pVHL30 degrader 1 including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

(2S,4R)-4-hydroxy-1-[(2S)-2-[[2-[2-[2-[2-[2-[2-[2-[[(2S)-1-[(2S,4R)-4-hydroxy-2-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methylcarbamoyl]pyrrolidin-1-yl]-3,3-dimethyl-1-oxobutan-2-yl]amino]-2-oxoethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]acetyl]amino]-3,3-dimethylbutanoyl]-N-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C58H82N8O14S2/c1-37-49(81-35-61-37)41-13-9-39(10-14-41)29-59-53(71)45-27-43(67)31-65(45)55(73)51(57(3,4)5)63-47(69)33-79-25-23-77-21-19-75-17-18-76-20-22-78-24-26-80-34-48(70)64-52(58(6,7)8)56(74)66-32-44(68)28-46(66)54(72)60-30-40-11-15-42(16-12-40)50-38(2)62-36-82-50/h9-16,35-36,43-46,51-52,67-68H,17-34H2,1-8H3,(H,59,71)(H,60,72)(H,63,69)(H,64,70)/t43-,44-,45+,46+,51-,52-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WGJCHHJGGFCCRS-DEYDLUNASA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)C3CC(CN3C(=O)C(C(C)(C)C)NC(=O)COCCOCCOCCOCCOCCOCC(=O)NC(C(=O)N4CC(CC4C(=O)NCC5=CC=C(C=C5)C6=C(N=CS6)C)O)C(C)(C)C)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)[C@@H]3C[C@H](CN3C(=O)[C@H](C(C)(C)C)NC(=O)COCCOCCOCCOCCOCCOCC(=O)N[C@H](C(=O)N4C[C@@H](C[C@H]4C(=O)NCC5=CC=C(C=C5)C6=C(N=CS6)C)O)C(C)(C)C)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C58H82N8O14S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1179.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Core Mechanism of Homo-PROTAC pVHL30 Degrader 1: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide elucidates the core mechanism of action of the Homo-PROTAC pVHL30 degrader 1, also known as CM11. This molecule represents a novel approach in targeted protein degradation by inducing the self-degradation of the von Hippel-Lindau (VHL) E3 ubiquitin ligase. This guide provides a comprehensive overview of its mechanism, quantitative efficacy, and the detailed experimental protocols used for its characterization.

Introduction to Homo-PROTAC pVHL30 Degrader 1 (CM11)

Homo-PROTAC pVHL30 degrader 1 (CM11) is a homobifunctional proteolysis-targeting chimera. It is composed of two identical VHL ligand molecules joined by a polyethylene (B3416737) glycol (PEG) linker.[1][2] This unique structure enables CM11 to simultaneously bind to two VHL proteins, inducing their dimerization. This dimerization event is the critical first step in a cascade that leads to the ubiquitination and subsequent proteasomal degradation of VHL itself, a process referred to as "self-degradation" or "chemical knockdown".[2]

Mechanism of Action

The mechanism of action of Homo-PROTAC pVHL30 degrader 1 involves a series of orchestrated molecular events, leading to the selective degradation of the pVHL30 isoform.

2.1. Ternary Complex Formation: The process is initiated by the binding of CM11 to two separate VHL proteins, forming a highly cooperative 2:1 ternary complex of (VHL)₂:CM11.[3] This induced dimerization is a key feature of its mechanism.

2.2. E3 Ligase Dimerization and Ubiquitination: The dimerization of the VHL E3 ligase complex brings two Cullin-RING ligase (CRL) complexes into close proximity. This arrangement facilitates a "suicide-type" mechanism where one VHL complex acts as the E3 ligase, and the other VHL protein within the dimer serves as the substrate for ubiquitination.

2.3. Polyubiquitination and Proteasomal Degradation: The recruited E2 ubiquitin-conjugating enzyme transfers ubiquitin molecules to lysine (B10760008) residues on the substrate VHL protein. The formation of a polyubiquitin (B1169507) chain signals the VHL protein for recognition and degradation by the 26S proteasome.[3] This degradation is dependent on the activity of the proteasome and the neddylation of Cullin 2.[3][4]

2.4. Isoform Selectivity: CM11 demonstrates a preferential degradation of the longer pVHL30 isoform over the shorter pVHL19 isoform.[2]

Quantitative Data

The efficacy of Homo-PROTAC pVHL30 degrader 1 has been quantified through various biochemical and cellular assays.

| Parameter | Value | Cell Line | Assay | Reference |

| DC₅₀ (50% Degradation Concentration) | < 100 nM | HeLa | Western Blot | [2][3][4][5][6] |

| Dₘₐₓ (Maximum Degradation) | >90% (near-complete depletion) | HeLa | Western Blot | [2] |

| Ternary Complex Cooperativity (α) | ~18-20 | - | Isothermal Titration Calorimetry (ITC) | |

| Binding Stoichiometry (VHL:CM11) | 2:1 | - | Isothermal Titration Calorimetry (ITC) |

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

Cell Culture and Lysis for Western Blotting

This protocol is adapted for HeLa, U2OS, and HEK293 cell lines.

4.1.1. Cell Culture:

-

Cells are propagated in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), L-glutamine, and 100 µg/mL penicillin/streptomycin.

-

Cultures are maintained at 37°C in a humidified atmosphere with 5% CO₂.

-

Cells are passaged for no more than 30 passages to ensure consistency.

4.1.2. Cell Lysis:

-

Wash adherent cells in the culture dish with ice-cold phosphate-buffered saline (PBS).

-

Aspirate the PBS and add ice-cold RIPA lysis buffer (25mM Tris-HCl pH 7.5, 150mM NaCl, 1% NP-40, 1mM EDTA pH 8.0) supplemented with fresh protease and phosphatase inhibitors (1 mM PMSF, 1 mM Na₃VO₄, and 1X Protease Inhibitor Cocktail).

-

Scrape the cells from the dish using a cell scraper and transfer the lysate to a microcentrifuge tube.

-

Incubate the lysate on ice for 30 minutes.

-

Sonicate the lysate briefly on ice to shear genomic DNA.

-

Centrifuge the lysate at 12,000 x g for 15 minutes at 4°C.

-

Collect the supernatant containing the soluble protein fraction and discard the pellet.

-

Determine the protein concentration using a BCA protein assay.

Western Blotting for VHL Degradation

4.2.1. Sample Preparation and Electrophoresis:

-

Mix the cell lysate with 4x Laemmli sample buffer and boil at 95°C for 5-10 minutes.

-

Load equal amounts of protein (e.g., 20-30 µg) per lane onto a pre-cast SDS-polyacrylamide gel.

-

Run the gel at a constant voltage until the dye front reaches the bottom.

4.2.2. Protein Transfer:

-

Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane using a wet or semi-dry transfer system.

-

Confirm successful transfer by staining the membrane with Ponceau S.

4.2.3. Immunoblotting:

-

Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane with a primary antibody specific for VHL overnight at 4°C with gentle agitation.

-

Wash the membrane three times with TBST for 5-10 minutes each.

-

Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again three times with TBST.

4.2.4. Detection:

-

Apply an enhanced chemiluminescence (ECL) substrate to the membrane.

-

Capture the chemiluminescent signal using an imaging system.

-

Analyze the band intensities to quantify the levels of VHL protein.

Isothermal Titration Calorimetry (ITC)

This protocol outlines the determination of the binding thermodynamics between CM11 and the VCB (VHL-ElonginC-ElonginB) complex.

4.3.1. Sample Preparation:

-

Protein: The VCB protein complex is prepared at a concentration of 20 µM in a buffer containing 20 mM Bis-Tris propane, 150 mM NaCl, and 1 mM TCEP, at pH 7.4.[4]

-

Ligand: Homo-PROTAC CM11 is diluted from a DMSO stock to a final concentration of 150 µM in the same buffer as the protein. The final DMSO concentration is kept low (e.g., 0.15% v/v) to minimize buffer mismatch effects.[4]

4.3.2. ITC Experiment:

-

The experiment is performed using an ITC200 microcalorimeter.

-

The VCB protein solution is loaded into the sample cell.

-

The CM11 solution is loaded into the injection syringe.

-

The titration consists of a series of injections (e.g., 19 injections of 2 µL each) of the CM11 solution into the VCB solution at regular time intervals (e.g., 120 seconds).[4]

-

The heat changes associated with each injection are measured.

4.3.3. Data Analysis:

-

The raw ITC data is integrated and analyzed using appropriate software to determine the binding affinity (Kd), stoichiometry (n), and enthalpy of binding (ΔH).

-

The cooperativity factor (α) is calculated from the binding isotherms.

Conclusion

Homo-PROTAC pVHL30 degrader 1 (CM11) represents a significant advancement in the field of targeted protein degradation. Its unique homobifunctional design allows for the potent and selective self-degradation of the VHL E3 ligase. The detailed mechanism and experimental protocols provided in this guide offer a comprehensive resource for researchers and drug developers working to understand and harness the therapeutic potential of this innovative molecule. The ability to induce the degradation of an E3 ligase opens up new avenues for therapeutic intervention and provides a powerful tool for studying the ubiquitin-proteasome system.

References

- 1. bio-rad-antibodies.com [bio-rad-antibodies.com]

- 2. Cell Lysis and Protein Extraction for Western Blotting [sigmaaldrich.com]

- 3. Homo-PROTACs: bivalent small-molecule dimerizers of the VHL E3 ubiquitin ligase to induce self-degradation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. CM-11 | Homo-PROTAC pVHL30 degrader 1 | CAS 2244684-49-7 | VHL inhibitor | Homo-PROTAC pVHL30 Degrader | InvivoChem [invivochem.com]

- 5. origene.com [origene.com]

- 6. CM 11 | Active Degraders | Tocris Bioscience [tocris.com]

An In-depth Technical Guide to homo-PROTACs: A Novel Modality for Targeted Protein Degradation

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality capable of selectively eliminating disease-causing proteins. Within this class of molecules, a unique subclass known as homo-PROTACs presents a distinct and compelling approach to targeted protein degradation. Unlike conventional hetero-PROTACs, which employ two different ligands to bridge a target protein and an E3 ubiquitin ligase, homo-PROTACs are bivalent molecules constructed from two identical ligands that target the same E3 ligase. This homodimerization strategy induces the self-degradation of the E3 ligase, offering a novel mechanism with the potential for enhanced selectivity and reduced off-target effects. This technical guide provides a comprehensive overview of homo-PROTACs, including their mechanism of action, design and synthesis, key quantitative data, detailed experimental protocols for their characterization, and the signaling pathways they modulate.

Introduction to homo-PROTACs

Conventional PROTACs are heterobifunctional molecules that consist of a ligand for a protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a linker connecting the two.[1] In contrast, homo-PROTACs are composed of two identical E3 ligase ligands joined by a linker.[2][3] This design induces the dimerization of the E3 ligase, leading to its auto-ubiquitination and subsequent degradation by the proteasome.[3] The primary advantage of this approach is the potential to circumvent off-target effects that can arise from the POI ligand in hetero-PROTACs and to achieve a highly selective knockdown of a specific E3 ligase.[2] The concept has been successfully demonstrated for prominent E3 ligases such as von Hippel-Lindau (VHL) and Cereblon (CRBN).[4][5]

Mechanism of Action

The mechanism of action of homo-PROTACs involves the recruitment of two molecules of the same E3 ligase into a ternary complex with the homo-PROTAC. This induced proximity facilitates the transfer of ubiquitin from the E2 conjugating enzyme to a lysine (B10760008) residue on the opposing E3 ligase molecule within the dimer. This process of auto-ubiquitination marks the E3 ligase for recognition and degradation by the 26S proteasome.

Caption: General mechanism of homo-PROTAC action.

Quantitative Data on Representative homo-PROTACs

The efficacy of homo-PROTACs is typically quantified by their half-maximal degradation concentration (DC50) and maximum degradation (Dmax). Below is a summary of key data for well-characterized VHL and CRBN homo-PROTACs.

| homo-PROTAC | Target E3 Ligase | Cell Line | DC50 | Dmax | Reference |

| CM11 | VHL | HeLa | < 100 nM | >90% (of pVHL30) | [6][7][8] |

| 786-O | < 100 nM | Not Reported | [8] | ||

| Compound 15a | CRBN | MM1.S | ~10-100 nM | >90% | [5][9] |

| HEK293T | Not Reported | Not Reported | [5] |

Experimental Protocols

Synthesis of a VHL homo-PROTAC (CM11)

While a detailed, step-by-step protocol for the synthesis of CM11 is not fully available in a single public source, the general strategy involves the coupling of two VHL ligand molecules (VH032) to a polyethylene (B3416737) glycol (PEG) linker.[10] The synthesis would typically proceed as follows:

Caption: Simplified workflow for CM11 synthesis.

General Steps:

-

Synthesis of the VHL Ligand (VH032): The VHL ligand is synthesized according to established chemical procedures.

-

Functionalization of the Linker: A PEG linker is functionalized at both ends with reactive groups suitable for coupling to the VHL ligand.

-

Coupling Reaction: The functionalized linker is reacted with two equivalents of the VHL ligand under appropriate reaction conditions to form the final homo-PROTAC molecule.

-

Purification and Characterization: The synthesized homo-PROTAC is purified using techniques such as high-performance liquid chromatography (HPLC) and its identity and purity are confirmed by mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.[3]

Western Blot for Protein Degradation

This protocol is a standard method to quantify the degradation of the target E3 ligase.[11][12]

Materials:

-

Cell line of interest

-

homo-PROTAC compound

-

DMSO (vehicle control)

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA Protein Assay Kit

-

SDS-PAGE gels and running buffer

-

Transfer buffer and membrane (PVDF or nitrocellulose)

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibody against the target E3 ligase and a loading control (e.g., GAPDH, β-actin)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

Procedure:

-

Cell Seeding and Treatment: Seed cells in a multi-well plate and allow them to adhere. Treat cells with a serial dilution of the homo-PROTAC or vehicle control for a specified time (e.g., 24 hours).

-

Cell Lysis: Wash cells with ice-cold PBS and lyse them with lysis buffer.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

SDS-PAGE and Western Blotting:

-

Normalize protein concentrations and prepare samples with Laemmli buffer.

-

Separate proteins by SDS-PAGE and transfer them to a membrane.

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate with primary antibodies overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody.

-

Detect the signal using a chemiluminescent substrate and an imaging system.

-

-

Data Analysis: Quantify the band intensities using densitometry software. Normalize the target protein signal to the loading control. Calculate the percentage of protein remaining relative to the vehicle control to determine DC50 and Dmax values.

Ternary Complex Characterization

Several biophysical techniques can be used to confirm and characterize the formation of the E3 ligase:homo-PROTAC:E3 ligase ternary complex.[1]

-

Surface Plasmon Resonance (SPR): Provides real-time kinetic data on the binding of the homo-PROTAC to the E3 ligase and the formation of the ternary complex.[10]

-

Isothermal Titration Calorimetry (ITC): Measures the thermodynamic parameters of binding, providing insights into the stoichiometry and affinity of the interaction.[10]

-

AlphaLISA (Amplified Luminescent Proximity Homogeneous Assay): A bead-based assay that can be used in a high-throughput format to detect the proximity of two E3 ligase molecules induced by the homo-PROTAC.[1]

-

NanoBRET (Bioluminescence Resonance Energy Transfer): A live-cell assay to monitor the formation of the ternary complex in a physiological context.

Ubiquitination Assay

This assay confirms that the homo-PROTAC induces auto-ubiquitination of the E3 ligase.

In Vitro Ubiquitination Assay:

Materials:

-

Recombinant E1 activating enzyme, E2 conjugating enzyme, and the target E3 ligase

-

Ubiquitin and ATP

-

homo-PROTAC compound

-

Reaction buffer

Procedure:

-

Assemble the ubiquitination reaction mixture containing E1, E2, E3, ubiquitin, and ATP in the reaction buffer.

-

Add the homo-PROTAC or vehicle control.

-

Incubate the reaction at 37°C for a specified time.

-

Stop the reaction by adding SDS-PAGE loading buffer.

-

Analyze the reaction products by Western blot using an antibody against the E3 ligase to detect higher molecular weight ubiquitinated species.

In-Cell Ubiquitination Assay:

-

Treat cells with the homo-PROTAC and a proteasome inhibitor (e.g., MG132) to allow accumulation of ubiquitinated proteins.

-

Lyse the cells under denaturing conditions.

-

Immunoprecipitate the target E3 ligase.

-

Perform a Western blot on the immunoprecipitated sample using an anti-ubiquitin antibody to detect polyubiquitinated E3 ligase.

Signaling Pathways and Cellular Consequences

The degradation of an E3 ligase by a homo-PROTAC can have significant downstream effects on cellular signaling pathways.

VHL homo-PROTACs

The von Hippel-Lindau (VHL) E3 ligase is a critical component of the cellular oxygen-sensing pathway, primarily targeting the hypoxia-inducible factor 1α (HIF-1α) for degradation under normoxic conditions. Degradation of VHL by a homo-PROTAC like CM11 has been shown to also lead to the degradation of Cullin-2 (CUL2), a scaffold protein in the CRL2-VHL complex.[8] Interestingly, this does not typically induce a hypoxic response, as the degradation of VHL is not complete enough to cause significant HIF-1α stabilization.[4][8]

Caption: Downstream effects of VHL self-degradation.

CRBN homo-PROTACs

Cereblon (CRBN) is the substrate receptor of the CRL4-CRBN E3 ligase complex and is the target of immunomodulatory drugs (IMiDs) like thalidomide (B1683933) and lenalidomide.[5] IMiDs modulate the substrate specificity of CRBN to induce the degradation of neosubstrates such as IKZF1 and IKZF3. Homo-PROTACs that induce the degradation of CRBN have been shown to have minimal effects on the levels of these neosubstrates.[5][9] The primary consequence of CRBN self-degradation is the abrogation of IMiD-induced effects.

Caption: Downstream effects of CRBN self-degradation.

Conclusion

Homo-PROTACs represent an innovative and powerful extension of the PROTAC technology. By inducing the self-degradation of E3 ligases, they provide a unique tool for studying the biology of the ubiquitin-proteasome system and offer a promising therapeutic strategy with the potential for high selectivity and reduced off-target effects. The continued development and characterization of novel homo-PROTACs will undoubtedly expand our understanding of targeted protein degradation and open new avenues for drug discovery.

References

- 1. biorxiv.org [biorxiv.org]

- 2. Discovery of small molecule ligands for the von Hippel-Lindau (VHL) E3 ligase and their use as inhibitors and PROTAC degraders - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00387B [pubs.rsc.org]

- 3. Homo-PROTACs: bivalent small-molecule dimerizers of the VHL E3 ubiquitin ligase to induce self-degradation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Chemical Inactivation of the E3 Ubiquitin Ligase Cereblon by Pomalidomide-based Homo-PROTACs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Homo-PROTACs: bivalent small-molecule dimerizers of the VHL E3 ubiquitin ligase to induce self-degradation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Discovery of small molecule ligands for the von Hippel-Lindau (VHL) E3 ligase and their use as inhibitors and PROTAC degraders - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Homo-PROTACs for the Chemical Knockdown of Cereblon - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Rapid synthesis of pomalidomide-conjugates for the development of protein degrader libraries - PMC [pmc.ncbi.nlm.nih.gov]

- 11. [PDF] Homo-PROTACs: bivalent small-molecule dimerizers of the VHL E3 ubiquitin ligase to induce self-degradation | Semantic Scholar [semanticscholar.org]

- 12. researchgate.net [researchgate.net]

The Architecture and Assembly of Homo-PROTAC pVHL30 Degrader 1: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the structure and synthesis of the pioneering Homo-PROTAC, pVHL30 degrader 1, also known as CM11. This molecule represents a significant advancement in the field of targeted protein degradation, demonstrating the principle of inducing self-degradation of an E3 ubiquitin ligase. Herein, we detail its molecular structure, a step-by-step synthesis protocol, and the key experimental methodologies used to characterize its biological activity. All quantitative data are presented in standardized tables for clarity and comparative analysis. Furthermore, signaling pathways and experimental workflows are illustrated using Graphviz diagrams to provide a clear visual representation of the underlying scientific principles.

Molecular Structure and Properties

Homo-PROTAC pVHL30 degrader 1 (CM11) is a symmetrical, bivalent molecule designed to induce the dimerization and subsequent proteasomal degradation of the von Hippel-Lindau (VHL) E3 ubiquitin ligase. Its structure consists of two identical VHL-binding moieties derived from the VHL ligand VH032, connected by a flexible polyethylene (B3416737) glycol (PEG) linker. This design facilitates the recruitment of two VHL molecules, initiating an intra-complex ubiquitination event that marks VHL for degradation.

| Property | Value |

| Molecular Formula | C58H82N8O14S2 |

| Molecular Weight | 1179.45 g/mol [1] |

| IUPAC Name | (2S,4R)-4-hydroxy-1-[(2S)-2-[[2-[2-[2-[2-[2-[2-[2-[[(2S)-1-[(2S,4R)-4-hydroxy-2-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methylcarbamoyl]pyrrolidin-1-yl]-3,3-dimethyl-1-oxobutan-2-yl]amino]-2-oxoethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]acetyl]amino]-3,3-dimethylbutanoyl]-N-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide[2] |

| Synonyms | CM11, Homo-PROTAC pVHL30 degrader 1 |

| CAS Number | 2244684-49-7 |

| Chemical Structure | Composed of two VHL ligands joined by a linker. |

Synthesis of Homo-PROTAC pVHL30 Degrader 1 (CM11)

The synthesis of CM11 is a multi-step process involving the preparation of the VHL ligand and the linker, followed by their conjugation. The following is a detailed protocol for its synthesis.

Experimental Protocol: Synthesis of CM11

Step 1: Synthesis of the VHL Ligand Precursor

The synthesis begins with the preparation of a suitable VHL ligand precursor, typically an amine-functionalized derivative of VH032. This process involves several standard organic chemistry reactions, including amide bond formation and protecting group manipulations.

Step 2: Synthesis of the Linker

A commercially available polyethylene glycol (PEG) linker with terminal carboxylic acid groups is activated. For CM11, a PEG5 linker is utilized. The carboxylic acid groups are typically converted to a more reactive species, such as an N-hydroxysuccinimide (NHS) ester, to facilitate amide bond formation.

Step 3: Conjugation of the VHL Ligand to the Linker

Two equivalents of the amine-functionalized VHL ligand are reacted with one equivalent of the activated PEG linker in a suitable solvent, such as dimethylformamide (DMF), in the presence of a coupling agent like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and a base like diisopropylethylamine (DIPEA). The reaction mixture is stirred at room temperature until completion, which is monitored by liquid chromatography-mass spectrometry (LC-MS).

Step 4: Purification

The final product, Homo-PROTAC pVHL30 degrader 1 (CM11), is purified from the reaction mixture using reverse-phase high-performance liquid chromatography (HPLC) to yield a highly pure compound. The identity and purity of the final product are confirmed by LC-MS and nuclear magnetic resonance (NMR) spectroscopy.

Biological Activity and Characterization

The biological activity of CM11 is characterized by its ability to induce the degradation of VHL in a potent and specific manner. The key quantitative metrics and the protocols for their determination are outlined below.

Quantitative Data

| Parameter | Value | Cell Line(s) | Reference |

| DC50 (Degradation Concentration 50%) | < 100 nM | Various | [3] |

| In Vitro Cooperativity (α) | ~20-fold | - | [4] |

| Cellular Activity vs. Parent Ligand | > 1000-fold increase | - | [3] |

Experimental Protocols

3.2.1. Cell Culture and Treatment

-

Cell Lines: A variety of human cell lines, such as HeLa and HEK293, that endogenously express VHL are used.

-

Culture Conditions: Cells are maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), penicillin (100 U/mL), and streptomycin (B1217042) (100 µg/mL) at 37°C in a humidified atmosphere with 5% CO2.

-

Treatment: For degradation studies, cells are seeded in appropriate culture plates and allowed to adhere overnight. The following day, the culture medium is replaced with fresh medium containing various concentrations of CM11 or a vehicle control (e.g., DMSO). Cells are then incubated for the desired time points (e.g., 2, 4, 8, 16, 24 hours).

3.2.2. Western Blotting for VHL Degradation

-

Cell Lysis: After treatment, cells are washed with ice-cold phosphate-buffered saline (PBS) and lysed in RIPA buffer (Radioimmunoprecipitation assay buffer) containing a protease inhibitor cocktail.

-

Protein Quantification: The total protein concentration in the lysates is determined using a BCA (bicinchoninic acid) protein assay.

-

SDS-PAGE and Transfer: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.

-

Immunoblotting: The membrane is blocked with 5% non-fat dry milk in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature. The membrane is then incubated overnight at 4°C with a primary antibody specific for VHL. A primary antibody against a loading control protein (e.g., GAPDH or β-actin) is also used to ensure equal protein loading.

-

Detection: After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

-

Quantification: The intensity of the protein bands is quantified using densitometry software, and the level of VHL is normalized to the loading control.

3.2.3. AlphaLISA for VHL Dimerization

-

Principle: The AlphaLISA (Amplified Luminescent Proximity Homogeneous Assay) is used to measure the CM11-induced dimerization of VHL in vitro. The assay utilizes donor and acceptor beads that, when brought into proximity by the VHL-CM11-VHL complex, generate a chemiluminescent signal.

-

Reagents: Recombinant VHL protein tagged with two different epitopes (e.g., GST and His), CM11, AlphaLISA donor beads conjugated to an antibody against one tag, and acceptor beads conjugated to an antibody against the other tag.

-

Procedure: A fixed concentration of the tagged VHL proteins is incubated with varying concentrations of CM11 in an assay buffer. The donor and acceptor beads are then added, and the mixture is incubated in the dark. The signal is read on a plate reader capable of AlphaLISA detection.

-

Data Analysis: The intensity of the AlphaLISA signal is plotted against the concentration of CM11 to determine the extent of VHL dimerization.

3.2.4. Isothermal Titration Calorimetry (ITC) for Binding Affinity

-

Principle: ITC is used to measure the thermodynamic parameters of the binding interaction between CM11 and VHL, including the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH).

-

Procedure: A solution of CM11 is titrated into a solution of purified VHL protein in a microcalorimeter. The heat released or absorbed during the binding event is measured.

-

Data Analysis: The resulting data are fitted to a binding model to determine the thermodynamic parameters of the interaction.

Visualizing the Mechanism and Workflow

To further elucidate the processes involved, the following diagrams illustrate the signaling pathway of VHL degradation induced by CM11 and a typical experimental workflow.

Signaling Pathway: Homo-PROTAC Induced VHL Degradation

Caption: Mechanism of CM11-induced VHL self-degradation.

Experimental Workflow: Characterization of CM11

Caption: Workflow for the synthesis and characterization of CM11.

References

- 1. Optimizing a ternary complex assay with AlphaLISA Toolbox reagents for targeted protein degradation applications | Revvity [revvity.com]

- 2. benchchem.com [benchchem.com]

- 3. Assays and technologies for developing proteolysis targeting chimera degraders - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

The Biochemical and Cellular Activity of CM11: An In-depth Technical Guide on a VHL-Recruiting Homo-PROTAC Degrader

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the biochemical and cellular activity of CM11, a potent and selective homo-PROTAC (Proteolysis Targeting Chimera) that recruits the von Hippel-Lindau (VHL) E3 ubiquitin ligase to induce its own degradation. As a bivalent small-molecule dimerizer of VHL, CM11 offers a unique chemical tool for the selective knockdown of VHL, particularly its longer isoform, pVHL30. This document details the mechanism of action, quantitative biochemical and cellular data, detailed experimental protocols for its characterization, and visual representations of the relevant pathways and workflows. The information presented herein is intended to serve as a valuable resource for researchers in the fields of targeted protein degradation, chemical biology, and drug discovery.

Introduction

Targeted protein degradation utilizing PROTACs has emerged as a transformative therapeutic modality, offering the potential to target proteins previously considered "undruggable."[1] PROTACs are heterobifunctional molecules that bring a target protein and an E3 ubiquitin ligase into close proximity, leading to the ubiquitination and subsequent proteasomal degradation of the target.[1]

CM11 is a novel homo-PROTAC, meaning it is a bivalent molecule composed of two identical ligands that bind to the VHL E3 ubiquitin ligase.[2][3] This unique design induces the dimerization of VHL, leading to its auto-ubiquitination and subsequent degradation in a "suicide-type" mechanism.[3] Notably, CM11 demonstrates remarkable isoform selectivity, potently degrading the longer pVHL30 isoform while having a lesser effect on the shorter pVHL19 isoform.[3][4] This selectivity allows for the investigation of the specific biological roles of VHL isoforms without initiating a widespread hypoxic response, a common consequence of non-selective VHL inhibition.[3]

This guide will delve into the specifics of CM11's biochemical and cellular activities, providing quantitative data, detailed experimental methodologies, and visual diagrams to facilitate a deeper understanding of this important chemical probe.

Mechanism of Action

CM11 functions by inducing the dimerization of the VHL E3 ligase, which is part of the Cullin 2 RING VHL (CRL2^VHL^) complex.[4] This dimerization brings two VHL molecules into close proximity, allowing one to act as the substrate for the other, leading to poly-ubiquitination and subsequent degradation by the 26S proteasome.[3] This process is highly dependent on the formation of a stable and cooperative 2:1 VHL:CM11 ternary complex.[3][4] The degradation of VHL is also dependent on the activity of the proteasome and the neddylation of Cullin 2.[3]

Quantitative Data

The following tables summarize the key quantitative data reported for the biochemical and cellular activity of CM11.

Table 1: Cellular Degradation Potency of CM11

| Parameter | Cell Line | Target Protein | Value | Reference |

| DC50 | HeLa | pVHL30 | 10-100 nM (at 24h) | [5][6] |

| Dmax | HeLa | pVHL30 | Not explicitly quantified, but described as "complete depletion" | [3] |

| Time to Max Degradation | U2OS | pVHL30 | 1 hour | [3] |

Table 2: Biophysical Characterization of CM11 and Ternary Complex Formation

| Assay | Interaction | Parameter | Value | Reference |

| Isothermal Titration Calorimetry (ITC) | VHL : CM11 | Stoichiometry | 2:1 | [3] |

| AlphaLISA / SEC / ITC | VHL : CM11 | Cooperativity (α) | ~18-20 | [7][8] |

Experimental Protocols

This section provides detailed methodologies for the key experiments used to characterize the biochemical and cellular activity of CM11. These protocols are based on established methods for PROTAC characterization.

Cellular Degradation Assay (Western Blot)

This is the standard method to quantify the reduction in cellular protein levels following PROTAC treatment.

Materials:

-

HeLa or U2OS cells

-

CM11 (dissolved in DMSO)

-

Cell culture medium (e.g., DMEM with 10% FBS)

-

Phosphate-buffered saline (PBS)

-

RIPA lysis buffer supplemented with protease and phosphatase inhibitors

-

BCA protein assay kit

-

Laemmli sample buffer

-

SDS-PAGE gels and running buffer

-

PVDF or nitrocellulose membranes

-

Transfer buffer

-

Blocking buffer (5% non-fat milk or BSA in TBST)

-

Primary antibodies: anti-VHL, anti-GAPDH (or other loading control)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate (ECL)

-

Imaging system

Protocol:

-

Cell Seeding: Seed cells in 6-well plates and allow them to adhere and reach approximately 80% confluency.

-

Compound Treatment: Treat cells with a dose-response range of CM11 (e.g., 1 nM to 10 µM) for desired time points (e.g., 4, 24 hours). Include a vehicle control (DMSO).

-

Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse them with RIPA buffer.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

Sample Preparation: Normalize protein concentrations and prepare samples for SDS-PAGE by adding Laemmli sample buffer and heating at 95°C for 5 minutes.

-

SDS-PAGE and Transfer: Separate proteins by SDS-PAGE and transfer them to a membrane.

-

Immunoblotting:

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibody against VHL overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

-

Detection and Analysis:

-

Apply ECL substrate and capture the chemiluminescent signal.

-

Strip the membrane and re-probe for a loading control.

-

Quantify band intensities using densitometry software. Normalize VHL band intensity to the loading control.

-

Calculate DC50 and Dmax values from the dose-response curves.

-

Isothermal Titration Calorimetry (ITC)

ITC is used to determine the binding affinity (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of the interaction between CM11 and VHL.

Materials:

-

ITC instrument (e.g., MicroCal ITC200)

-

Purified VCB (VHL-Elongin B-Elongin C) complex

-

CM11

-

ITC buffer: 20 mM Bis-tris propane, 150 mM NaCl, 1 mM TCEP, pH 7.4.

Protocol:

-

Sample Preparation:

-

Prepare a 20 µM solution of VCB complex in ITC buffer.

-

Prepare a 150 µM solution of CM11 in ITC buffer with a final DMSO concentration of 0.15% v/v.

-

-

ITC Experiment:

-

Load the VCB solution into the sample cell and the CM11 solution into the syringe.

-

Perform the titration with 19 injections of 2 µL of the CM11 solution into the VCB solution at 120-second intervals.

-

-

Data Analysis:

-

Analyze the raw data using the instrument's software to determine the thermodynamic parameters of binding.

-

Co-Immunoprecipitation (Co-IP)

Co-IP is used to confirm the formation of the VHL-CM11-VHL ternary complex within cells.

Materials:

-

Cells treated with CM11 or vehicle control

-

Non-denaturing lysis buffer

-

Anti-VHL antibody

-

Protein A/G magnetic beads

-

Wash buffer

-

Elution buffer

-

SDS-PAGE and Western blot reagents

Protocol:

-

Cell Lysis: Lyse treated cells in a non-denaturing buffer.

-

Immunoprecipitation: Incubate cell lysates with an anti-VHL antibody overnight at 4°C. Add Protein A/G beads to capture the antibody-protein complexes.

-

Washing and Elution: Wash the beads to remove non-specific binders and elute the captured proteins.

-

Western Blot Analysis: Analyze the eluates by Western blotting, probing for VHL. An increase in higher molecular weight VHL species in the CM11-treated sample can indicate dimerization.

Signaling Pathways and Logical Relationships

CM11's primary activity is the induction of VHL self-degradation. A crucial aspect of its utility as a chemical probe is that it does so without significantly activating the hypoxia-inducible factor (HIF) pathway, which is a major downstream consequence of general VHL inhibition.

Conclusion

CM11 is a powerful and selective chemical probe for inducing the degradation of the VHL E3 ubiquitin ligase, particularly the pVHL30 isoform.[2][3] Its mechanism as a homo-PROTAC provides a novel strategy for modulating the levels of E3 ligases themselves.[3] The high potency and selectivity of CM11, coupled with its minimal impact on the HIF pathway, make it an invaluable tool for dissecting the specific functions of VHL isoforms in various biological contexts.[3] The data and protocols presented in this guide offer a comprehensive resource for researchers seeking to utilize or further characterize this important molecule in the field of targeted protein degradation.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS) [jove.com]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

Unraveling Isoform Selectivity in pVHL30 Degradation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The von Hippel-Lindau (pVHL) tumor suppressor protein is a critical component of the cellular machinery that responds to changes in oxygen levels. It functions as the substrate recognition component of an E3 ubiquitin ligase complex, targeting proteins for degradation. The VHL gene encodes two major isoforms, a full-length 30 kDa protein (pVHL30) and a shorter 19 kDa protein (pVHL19), which lacks the N-terminal 53 amino acids. While both isoforms play a role in tumor suppression, emerging evidence points to distinct regulatory mechanisms and interaction partners, leading to isoform-specific functions and degradation pathways. This technical guide delves into the core aspects of pVHL30 degradation, focusing on the molecular determinants of its selective regulation.

Quantitative Analysis of pVHL Isoform Stability

Understanding the differential stability of pVHL isoforms is fundamental to elucidating their specific roles. Cycloheximide (B1669411) (CHX) chase assays are a standard method to determine protein half-life by inhibiting protein synthesis and observing the rate of degradation over time.

A study investigating the effect of a VHL inhibitor (VH298) on the stability of endogenous pVHL isoforms in HeLa cells provided quantitative data on their half-lives.[1] The results, summarized in the table below, indicate that pVHL19 is inherently more stable than pVHL30, and its stability is further enhanced by inhibitor binding.

| Isoform | Condition | Half-life (hours) |

| pVHL30 | DMSO (Control) | ~4 |

| pVHL30 | VH298 (VHL Inhibitor) | ~6 |

| pVHL19 | DMSO (Control) | >6 |

| pVHL19 | VH298 (VHL Inhibitor) | >6 |

Table 1: Half-life of endogenous pVHL isoforms in HeLa cells as determined by cycloheximide chase assay. Data extracted from[1].

Another study using a pulse-chase analysis with [35S]methionine labeling in 293 human embryonic kidney cells concluded that pVHL30 and pVHL19 have similar half-lives under the tested conditions, without providing specific quantitative values.[2] The discrepancy with the data from the VHL inhibitor study may be due to different cell types or experimental conditions, highlighting the context-dependent nature of protein stability.

Isoform-Specific Interactions Dictate pVHL30's Fate

The key to understanding the selective degradation of pVHL30 lies in its unique N-terminal domain, which mediates interactions with specific proteins that do not bind to pVHL19. These interactions can influence pVHL30's stability, localization, and function.

The pVHL30-MDM2 Interaction

The pVHL30-ARF Interaction

The tumor suppressor p14ARF (ARF) is another protein that specifically interacts with pVHL30 but not pVHL19.[6][7] This interaction is also mediated by the N-terminal domain of pVHL30. The binding of ARF to pVHL30 has been shown to disrupt the VHL E3 ligase complex, suggesting a mechanism for regulating pVHL's ubiquitin ligase activity. As with MDM2, a quantitative Kd value for the pVHL30-ARF interaction is not currently published.

Post-Translational Modifications: Fine-Tuning pVHL Stability

Post-translational modifications (PTMs) play a crucial role in regulating the stability and function of both pVHL isoforms. While many PTMs occur on residues present in both isoforms, the unique N-terminal domain of pVHL30 is also subject to modifications.

-

Ubiquitination and SUMOylation: pVHL itself is a target for ubiquitination and SUMOylation. Lysine (B10760008) residues K171 and K196, present in both isoforms, have been identified as sites for both ubiquitination and SUMOylation.[8] Ubiquitination generally targets proteins for degradation, while SUMOylation can have various effects, including altering protein stability and localization. The interplay between these two modifications on the same lysine residues suggests a complex regulatory switch.

-

Phosphorylation: The N-terminal domain of pVHL30 contains serine residues that are targets for phosphorylation by casein kinase II (CK2).[9] This phosphorylation has been suggested to be important for pVHL30's tumor suppressor function.

Signaling Pathways and Experimental Workflows

Visualizing the complex interplay of molecules involved in pVHL30 degradation is crucial for a comprehensive understanding. The following diagrams, generated using the DOT language, illustrate a key signaling pathway and a common experimental workflow.

Caption: Signaling pathway illustrating the isoform-specific regulation of pVHL30 degradation.

Caption: Experimental workflow for determining protein half-life using a cycloheximide (CHX) chase assay.

Experimental Protocols

Detailed methodologies are essential for replicating and building upon existing research. Below are synthesized protocols for key experiments discussed in this guide.

Protocol for Co-Immunoprecipitation of pVHL Isoforms

This protocol is designed to isolate a specific pVHL isoform and its interacting proteins from a cell lysate.

Materials:

-

Cell lysis buffer (e.g., RIPA buffer: 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS) supplemented with protease and phosphatase inhibitors.

-

Antibody specific to a tag on the ectopically expressed pVHL isoform (e.g., anti-HA, anti-FLAG) or a VHL antibody that recognizes both isoforms.

-

Protein A/G agarose (B213101) or magnetic beads.

-

Wash buffer (e.g., lysis buffer without SDS or PBS with 0.1% Tween-20).

-

Elution buffer (e.g., 2x Laemmli sample buffer).

Procedure:

-

Cell Lysis:

-

Culture cells to ~80-90% confluency.

-

Wash cells with ice-cold PBS and lyse on ice with lysis buffer for 30 minutes with gentle agitation.

-

Scrape the cells and transfer the lysate to a pre-chilled microfuge tube.

-

Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

-

Transfer the supernatant (cleared lysate) to a new tube. Determine protein concentration using a BCA or Bradford assay.

-

-

Immunoprecipitation:

-

Incubate 1-2 mg of cleared lysate with 1-2 µg of the primary antibody for 2-4 hours or overnight at 4°C with gentle rotation.

-

Add 20-30 µL of pre-washed Protein A/G beads to the lysate-antibody mixture and incubate for another 1-2 hours at 4°C with gentle rotation.

-

-

Washing:

-

Pellet the beads by centrifugation (e.g., 1,000 x g for 1 minute at 4°C) and discard the supernatant.

-

Wash the beads 3-5 times with 1 mL of ice-cold wash buffer. After the final wash, carefully remove all supernatant.

-

-

Elution:

-

Resuspend the beads in 20-40 µL of 2x Laemmli sample buffer.

-

Boil the samples at 95-100°C for 5-10 minutes to elute the proteins and denature them.

-

Centrifuge to pellet the beads, and collect the supernatant containing the eluted proteins.

-

-

Analysis:

-

Analyze the eluted proteins by SDS-PAGE and Western blotting using antibodies against the bait protein (pVHL) and suspected interacting partners.

-

Protocol for In Vitro Ubiquitination Assay of pVHL Substrates

This assay reconstitutes the ubiquitination cascade in a test tube to determine if a substrate is targeted by the VHL E3 ligase complex.

Materials:

-

Recombinant E1 ubiquitin-activating enzyme.

-

Recombinant E2 ubiquitin-conjugating enzyme (e.g., UbcH5a/b/c).

-

Recombinant ubiquitin.

-

Recombinant, purified VHL-Elongin B-Elongin C (VBC) complex.

-

Substrate protein (e.g., a fragment of HIF-1α).

-

ATP-regenerating system (ATP, creatine (B1669601) phosphate, creatine kinase).

-

Ubiquitination reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 5 mM MgCl2, 2 mM DTT).

Procedure:

-

Reaction Setup:

-

In a microfuge tube, combine the following components on ice:

-

Ubiquitination buffer.

-

E1 enzyme (e.g., 100 nM).

-

E2 enzyme (e.g., 500 nM).

-

Ubiquitin (e.g., 10 µM).

-

ATP-regenerating system.

-

Substrate protein (e.g., 1-2 µM).

-

VBC complex (concentration to be optimized).

-

-

Bring the final reaction volume to 20-30 µL with nuclease-free water.

-

-

Incubation:

-

Incubate the reaction mixture at 30-37°C for 1-2 hours.

-

-

Termination and Analysis:

-

Stop the reaction by adding 2x Laemmli sample buffer and boiling at 95-100°C for 5 minutes.

-

Analyze the reaction products by SDS-PAGE and Western blotting using an antibody against the substrate protein to detect higher molecular weight ubiquitinated species. An anti-ubiquitin antibody can also be used.

-

Conclusion

The isoform-specific degradation of pVHL30 is a nuanced process driven by its unique N-terminal domain. This domain acts as a docking site for specific regulatory proteins like MDM2 and ARF, which can modulate the stability and E3 ligase activity of the pVHL30 complex. Furthermore, post-translational modifications within this N-terminal region provide another layer of regulation. Understanding these isoform-specific mechanisms is paramount for developing targeted therapies for VHL-related diseases, as it opens the possibility of selectively modulating the function of one isoform over the other. Further research is needed to fully elucidate the quantitative aspects of these interactions and the signaling cascades that govern the differential post-translational modifications of pVHL30.

References

- 1. Von Hippel–Lindau (VHL) small-molecule inhibitor binding increases stability and intracellular levels of VHL protein - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pVHL19 is a biologically active product of the von Hippel–Lindau gene arising from internal translation initiation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. The E3 ubiquitin-protein ligase MDM2 is a novel interactor of the von Hippel–Lindau tumor suppressor - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The Structure-Based Design of Mdm2/Mdmx–p53 Inhibitors Gets Serious - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Isoform-specific interactions of the von Hippel-Lindau tumor suppressor protein - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Isoform-specific interactions of the von Hippel-Lindau tumor suppressor protein - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Ubiquitin/SUMO modification regulates VHL protein stability and nucleocytoplasmic localization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. The long form of pVHL is artifactually modified by serine protease inhibitor AEBSF - PMC [pmc.ncbi.nlm.nih.gov]

The Sentinel of Cellular Oxygen: A Technical Guide to the VHL E3 Ligase in Protein Homeostasis

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the multifaceted role of the von Hippel-Lindau (VHL) E3 ubiquitin ligase in maintaining protein homeostasis. A critical tumor suppressor, VHL is a key component of the cellular oxygen-sensing machinery, and its dysfunction is implicated in various cancers and other diseases. This document provides a comprehensive overview of the VHL E3 ligase complex, its mechanism of substrate recognition and degradation, and its central role in the hypoxia-inducible factor (HIF) signaling pathway. Furthermore, it delves into detailed experimental protocols for studying VHL function and presents quantitative data on its interactions, offering a valuable resource for researchers in academia and the pharmaceutical industry.

The VHL E3 Ligase Complex: Structure and Function

The VHL protein does not act in isolation; it functions as the substrate recognition component of a larger E3 ubiquitin ligase complex, often referred to as the VCB-CUL2 complex.[1] This multi-subunit machinery is responsible for targeting specific proteins for degradation via the ubiquitin-proteasome system.

Components of the VCB-CUL2 Complex:

-

VHL: The von Hippel-Lindau protein itself, which directly binds to target substrates.[2] It consists of two major domains: an α-domain and a β-domain.[2][3] The α-domain is crucial for interaction with Elongin C, while the β-domain forms the substrate-binding pocket.[2][4]

-

Elongin B and Elongin C: These proteins act as adaptor molecules, bridging VHL to the Cullin-2 scaffold.[5][6]

-

Cullin-2 (CUL2): A scaffold protein that brings the substrate-recognition unit (VHL-ElonginB/C) and the catalytic unit (Rbx1) into proximity.[7][8]

-

Rbx1 (RING-box protein 1): A RING-finger protein that recruits the E2 ubiquitin-conjugating enzyme, which carries activated ubiquitin.[9]

Mutations in the VHL gene can disrupt the assembly or function of this complex, leading to the accumulation of its target proteins and contributing to tumorigenesis.[1]

The Hypoxia-Inducible Factor (HIF) Pathway: VHL's Canonical Role

The most well-characterized function of the VHL E3 ligase is the regulation of the alpha subunits of hypoxia-inducible factor (HIF-α).[10][11] HIF is a heterodimeric transcription factor that plays a pivotal role in the cellular response to low oxygen levels (hypoxia) by upregulating genes involved in angiogenesis, glucose metabolism, and cell survival.[12]

Under normoxic (normal oxygen) conditions, specific proline residues on HIF-α are hydroxylated by prolyl hydroxylase domain enzymes (PHDs).[9][12] This post-translational modification creates a binding site for the β-domain of the VHL protein.[4][9] Upon binding, the VCB-CUL2 complex polyubiquitinates HIF-α, marking it for rapid degradation by the proteasome.[13] This process effectively keeps HIF-α levels low when oxygen is plentiful.[1]

In hypoxic conditions, the PHDs are inactive due to the lack of their co-substrate, oxygen.[13] Consequently, HIF-α is not hydroxylated and is not recognized by VHL.[9] This leads to the stabilization and accumulation of HIF-α, which then translocates to the nucleus, dimerizes with HIF-β, and activates the transcription of hypoxia-responsive genes.[11]

Quantitative Analysis of VHL-Substrate Interactions

The interaction between VHL and its substrates, particularly HIF-α, is a tightly regulated process with specific binding affinities. Understanding these quantitative parameters is crucial for the development of targeted therapeutics. Isothermal titration calorimetry (ITC) and fluorescence polarization (FP) are common techniques used to measure these interactions.

| Interacting Molecules | Method | Dissociation Constant (Kd) | Reference |

| VCB Complex & Hydroxylated HIF-1α (556-574) | Not Specified | 33 nM | [14] |

| VCB Complex & Non-hydroxylated HIF-1α (556-574) | Not Specified | 34 µM | [14] |

| VHL & FAM-DEALA-Hyp-YIPD (HIF-1α peptide) | Fluorescence Polarization | 180-560 nM | [15] |

| VHL & FAM-DEALAHypYIPMDDDFQLRSF (HIF-1α peptide) | Fluorescence Polarization | 3 nM | [15] |

The significant difference in binding affinity between hydroxylated and non-hydroxylated HIF-1α highlights the exquisite specificity of the VHL E3 ligase, which forms the basis of the cellular oxygen-sensing mechanism.[14]

HIF-Independent Functions of VHL

While the regulation of HIF is a cornerstone of VHL's tumor suppressor function, emerging evidence points to a broader role in protein homeostasis and cellular regulation that is independent of HIF. These functions include:

-

Regulation of Extracellular Matrix (ECM) Assembly: VHL has been implicated in controlling the deposition and organization of the ECM.

-

Maintenance of Primary Cilia: VHL plays a role in the formation and function of primary cilia, microtubule-based organelles that act as cellular sensors.[16]

-

Genomic Stability: VHL contributes to the maintenance of chromosomal integrity.[10]

-

Regulation of other signaling pathways: VHL has been shown to interact with and regulate components of other signaling cascades, including NF-κB and p53.[9][16]

-

Ubiquitination of other substrates: Besides HIF-α, VHL has been shown to target other proteins for degradation, such as atypical protein kinase C (aPKC).[6][17]

Experimental Protocols for Studying VHL E3 Ligase Function

Investigating the intricate functions of the VHL E3 ligase requires a combination of biochemical, molecular, and cellular biology techniques. Below are detailed methodologies for key experiments.

In Vitro Ubiquitination Assay

This assay is used to determine if a protein of interest is a direct substrate of the VHL E3 ligase complex.

Materials:

-

Recombinant E1 ubiquitin-activating enzyme

-

Recombinant E2 ubiquitin-conjugating enzyme (e.g., UbcH5a)

-

Recombinant ubiquitin

-

Recombinant VCB-CUL2 complex (E3 ligase)

-

Putative substrate protein

-

ATP

-

Ubiquitination buffer (e.g., 50 mM Tris-HCl pH 7.5, 5 mM MgCl2, 2 mM DTT)

-

SDS-PAGE gels and Western blotting reagents

-

Antibodies against the substrate and ubiquitin

Procedure:

-

Set up the reaction mixture on ice in a total volume of 50 µL:

-

Ubiquitination buffer (1X)

-

E1 enzyme (e.g., 100 nM)

-

E2 enzyme (e.g., 500 nM)

-

Ubiquitin (e.g., 10 µM)

-

VCB-CUL2 complex (e.g., 200 nM)

-

Substrate protein (e.g., 1 µM)

-

ATP (2 mM)

-

-

Initiate the reaction by adding ATP.

-

Incubate the reaction at 37°C for 1-2 hours.

-

Stop the reaction by adding SDS-PAGE sample buffer and boiling for 5 minutes.

-

Resolve the proteins by SDS-PAGE.

-

Perform a Western blot analysis using antibodies against the substrate protein to detect higher molecular weight ubiquitinated species. An anti-ubiquitin antibody can also be used to confirm ubiquitination.[18]

Co-Immunoprecipitation (Co-IP)

Co-IP is used to identify proteins that interact with VHL within a cellular context.

Materials:

-

Cell culture expressing tagged or endogenous VHL and potential interacting partners

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Antibody specific to VHL (or the tag)

-

Protein A/G magnetic beads or agarose (B213101) beads

-

Wash buffer (e.g., lysis buffer with lower detergent concentration)

-

Elution buffer (e.g., low pH glycine (B1666218) buffer or SDS-PAGE sample buffer)

-

SDS-PAGE gels and Western blotting reagents

-

Antibodies against VHL and the putative interacting protein

Procedure:

-

Lyse the cells to release protein complexes.

-

Pre-clear the lysate with beads to reduce non-specific binding.

-

Incubate the pre-cleared lysate with the anti-VHL antibody to form antibody-VHL-protein complexes.

-

Add Protein A/G beads to capture the antibody-protein complexes.

-

Wash the beads several times to remove non-specifically bound proteins.

-

Elute the bound proteins from the beads.

-

Analyze the eluate by SDS-PAGE and Western blotting using antibodies against VHL and the suspected interacting protein.[19][20]

Mass Spectrometry-based Proteomics for Substrate Identification

To identify novel VHL substrates in an unbiased manner, immunoprecipitation of VHL can be coupled with mass spectrometry.

Procedure:

-

Perform a Co-IP experiment as described above, using cells with and without functional VHL (e.g., VHL-deficient cell line reconstituted with either wild-type VHL or an empty vector).

-

Elute the immunoprecipitated proteins.

-

Separate the proteins by SDS-PAGE and perform in-gel digestion with trypsin.

-

Alternatively, perform in-solution digestion of the eluate.

-

Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

Identify proteins that are significantly enriched in the wild-type VHL immunoprecipitate compared to the control. These are candidate VHL substrates or interacting partners.[21][22]

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat change upon binding of a ligand (e.g., a peptide substrate) to a protein (e.g., the VCB complex), allowing for the determination of binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH).

Materials:

-

Purified VCB complex

-

Purified ligand (e.g., hydroxylated HIF-1α peptide)

-

ITC instrument

-

Dialysis buffer

Procedure:

-

Dialyze both the protein and the ligand extensively against the same buffer to minimize buffer mismatch effects.

-

Accurately determine the concentrations of the protein and ligand.

-

Load the protein into the sample cell of the ITC instrument and the ligand into the injection syringe.

-

Perform a series of injections of the ligand into the protein solution while monitoring the heat change.

-

Integrate the heat pulses to generate a binding isotherm.

-

Fit the binding isotherm to a suitable binding model to determine the thermodynamic parameters of the interaction.[23][24][25]

VHL in Drug Development

The central role of the VHL/HIF axis in cancer has made it an attractive target for drug development. Strategies include:

-

HIF-2α inhibitors: Small molecules that directly inhibit the transcriptional activity of HIF-2α have shown clinical efficacy in VHL-associated renal cell carcinoma.

-

PROTACs (Proteolysis-Targeting Chimeras): VHL is a commonly used E3 ligase in the design of PROTACs. These heterobifunctional molecules consist of a ligand that binds to VHL, a linker, and a ligand that binds to a target protein of interest, leading to the target's ubiquitination and degradation.

Conclusion

The VHL E3 ligase is a master regulator of protein homeostasis, with its most prominent role being the oxygen-dependent degradation of HIF-α. This function places VHL at the heart of cellular oxygen sensing and makes it a critical tumor suppressor. A deeper understanding of the VHL complex, its diverse substrates, and the intricate signaling pathways it governs is essential for the development of novel therapeutic strategies for cancer and other diseases. The experimental approaches outlined in this guide provide a robust framework for researchers to further unravel the complexities of VHL biology and translate these findings into clinical applications.

References

- 1. VHL gene: MedlinePlus Genetics [medlineplus.gov]

- 2. pnas.org [pnas.org]

- 3. researchgate.net [researchgate.net]

- 4. VHL Protein Domain | Cell Signaling Technology [cellsignal.com]

- 5. Structure of the VHL-ElonginC-ElonginB complex: implications for VHL tumor suppressor function - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The von Hippel-Lindau tumour-suppressor protein interaction with protein kinase Cdelta - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Ubiquitin Pathway in VHL Cancer Syndrome - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Frontiers | The Roles of VHL-Dependent Ubiquitination in Signaling and Cancer [frontiersin.org]

- 11. mdpi.com [mdpi.com]

- 12. The VHL tumor suppressor and HIF: insights from genetic studies in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Von Hippel-Lindau Tumor Suppressor Pathways & Corresponding Therapeutics in Kidney Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Quantifying the binding interaction between the hypoxia-inducible transcription factor and the von Hippel Lindau suppressor - PMC [pmc.ncbi.nlm.nih.gov]

- 15. benchchem.com [benchchem.com]

- 16. The VHL Tumor Suppressor: Master Regulator of HIF - PMC [pmc.ncbi.nlm.nih.gov]

- 17. The von Hippel-Lindau tumor suppressor protein mediates ubiquitination of activated atypical protein kinase C - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. docs.abcam.com [docs.abcam.com]

- 19. creative-diagnostics.com [creative-diagnostics.com]

- 20. assaygenie.com [assaygenie.com]

- 21. Proteomic dissection of the VHL interactome - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Multi-Omics Profiling to Assess Signaling Changes upon VHL Restoration and Identify Putative VHL Substrates in Clear Cell Renal Cell Carcinoma Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Isothermal Titration Calorimetry for Studying Protein–Ligand Interactions | Springer Nature Experiments [experiments.springernature.com]

- 24. Isothermal titration calorimetry for studying protein-ligand interactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. researchgate.net [researchgate.net]

Exploring the Consequences of pVHL30 Degradation: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Abstract

The von Hippel-Lindau tumor suppressor protein (pVHL) is a critical regulator of cellular responses to oxygen availability and plays a pivotal role in preventing tumorigenesis. As the substrate recognition component of the VCB-CUL2 E3 ubiquitin ligase complex, its primary function is to target the alpha subunits of Hypoxia-Inducible Factor (HIF) for proteasomal degradation under normoxic conditions. The full-length isoform, pVHL30, possesses unique functions attributed to its N-terminal domain that are distinct from the shorter pVHL19 isoform. The stability and cellular levels of pVHL30 are themselves tightly regulated, and its degradation is a significant event with profound downstream consequences. This technical guide explores the known mechanisms of pVHL30 degradation and provides an in-depth analysis of the subsequent HIF-dependent and HIF-independent effects on cellular signaling, protein stability, and physiology. We present quantitative data, detailed experimental protocols, and pathway visualizations to offer a comprehensive resource for researchers in oncology and cell biology.

Introduction to pVHL30

The VHL gene is a tumor suppressor gene located on chromosome 3p25.[1] Its inactivation is the primary cause of von Hippel-Lindau disease, a hereditary syndrome predisposing individuals to various tumors, including clear cell renal cell carcinomas (ccRCC), pheochromocytomas, and hemangioblastomas.[2][3] The VHL gene encodes two major protein isoforms through alternative translation initiation sites: a full-length 213-amino acid protein (pVHL30) and a shorter 160-amino acid protein (pVHL19), which lacks the first 53 N-terminal residues.[1][4]

Both pVHL30 and pVHL19 can assemble into the VCB complex, which consists of pVHL, Elongin B, Elongin C, and Cullin-2, forming a functional E3 ubiquitin ligase.[1][5][6] The most well-characterized function of this complex is the oxygen-dependent ubiquitination and subsequent proteasomal degradation of HIF-α subunits.[7][8] However, the unique 53-amino acid N-terminal tail of pVHL30, which is largely unstructured, confers specific protein-protein interactions, such as with MDM2 and p14ARF, suggesting isoform-specific roles in pathways like p53 regulation.[9][10][11]

The degradation of pVHL30 itself is a key regulatory mechanism. Under certain physiological conditions, such as hypoxia or specific cell cycle phases, pVHL30 levels are downregulated.[12][13] This guide focuses on the mechanisms driving this degradation and its multifaceted consequences.

Mechanisms of pVHL30 Degradation

While often referred to as "self-degradation," the term more accurately describes the regulated turnover of the pVHL protein. This process is not fully understood to be an auto-ubiquitination event but is known to be mediated by the cellular protein degradation machinery under specific contexts.

-

Hypoxia-Induced Degradation: Under prolonged hypoxic conditions, pVHL itself undergoes proteasomal degradation.[12] This creates a feed-forward loop, further stabilizing HIF-α and amplifying the hypoxic response. The precise E3 ligase responsible for ubiquitinating pVHL in hypoxia is not definitively established, but the process is sensitive to proteasome inhibitors like MG132.[12]

-

Cell Cycle-Dependent Degradation: pVHL levels have been shown to fluctuate throughout the cell cycle, with decreased levels observed during mitosis and G1 phases.[13] Evidence suggests that pVHL is a substrate of the Anaphase-Promoting Complex/Cyclosome (APC/C), an E3 ubiquitin ligase crucial for cell cycle progression. Specifically, the Cdh1 co-activator of APC/C appears to target pVHL for degradation.[13] This links pVHL stability directly to cell cycle control.

Consequences of pVHL30 Degradation

The depletion of cellular pVHL30 pools has profound, far-reaching consequences that can be broadly categorized into HIF-dependent and HIF-independent pathways.

HIF-Dependent Consequences

The canonical and most significant consequence of pVHL degradation is the stabilization of HIF-α subunits (HIF-1α and HIF-2α).[7][14] In the absence of functional pVHL, HIF-α is not ubiquitinated and degraded. It accumulates, translocates to the nucleus, dimerizes with HIF-1β, and activates the transcription of a wide array of hypoxia-responsive genes.[14][15]

Key downstream effects include:

-

Angiogenesis: Upregulation of pro-angiogenic factors like Vascular Endothelial Growth Factor (VEGF) and Platelet-Derived Growth Factor (PDGF).[7][14]

-

Metabolic Reprogramming: Increased expression of glucose transporters (e.g., GLUT1) and glycolytic enzymes, shifting cellular metabolism towards anaerobic glycolysis.[7][14]

-

Cell Proliferation and Survival: Activation of factors like Transforming Growth Factor-alpha (TGF-α) and its receptor (EGFR).[14]

-

Tumorigenesis: The constitutive activation of these pathways is a primary driver of tumor growth, particularly in ccRCC.[16]

Table 1: Quantitative Effects of pVHL Loss on HIF-Dependent Pathways

| Parameter | System | Fold Change / Observation | Reference |

| Serum Erythropoietin (EPO) | Mouse model with genetic inactivation of pVHL in hepatocytes | 2- to 3-fold rise | [7] |

| Glucose Transporter 1 (GLUT1) | pVHL-deficient 786-O G7F cells cultured in hypoxia | Reciprocal increase in abundance as pVHL levels decrease | [12] |

| HIF Target Genes (e.g., VEGF) | pVHL-defective cells | Overproduction of hypoxia-inducible transcripts even in normoxia | [15] |

HIF-Independent Consequences

pVHL interacts with a multitude of proteins beyond HIF-α, and its degradation disrupts these crucial, HIF-independent functions.[1][14]

-

Microtubule Destabilization: pVHL, particularly the pVHL30 isoform, is a microtubule-stabilizing protein.[17][18] It binds to microtubules, attenuates tubulin turnover, reduces the frequency of "catastrophes" (rapid shrinking), and increases "rescues" (transition from shrinking to growing).[17] The degradation of pVHL30 leads to increased microtubule dynamic instability, which can affect cell division, migration, and the maintenance of structures like the primary cilium.[17][18]

-

Primary Cilia and Cyst Formation: pVHL plays a role in the maintenance of the primary cilium.[1][7] Loss of pVHL function is associated with cilia defects and the formation of cysts in organs like the kidney, a hallmark of VHL disease.[1][2]

-

Disrupted p53 and NF-κB Signaling: pVHL30's unique N-terminus allows it to interact with proteins in the p53 pathway, including MDM2.[10][11] Its degradation may disrupt p53 stability and function.[14] Additionally, pVHL-deficient cells exhibit heightened activity of the NF-κB transcription factor.[14]

-

Altered Stability of Other Substrates: The VCB E3 ligase targets other proteins for degradation, some in a hydroxylation-dependent and others in a hydroxylation-independent manner. The degradation of pVHL would lead to the stabilization of these substrates, with various functional consequences.

Table 2: Quantitative Analysis of Microtubule Dynamics Regulated by pVHL30

| Parameter | RCC-4 Cells (VHL-/-) | RCC-4 Cells (+pVHL30) | Unit | Reference |

| MT Growth Speed | 18.8 | 15.6 | µm/min | [17][18] |

| MT Shrinkage Speed | 25.1 | 21.5 | µm/min | [17][18] |

| Catastrophe Frequency | 0.027 | 0.015 | events/s | [17] |

| Rescue Frequency | 0.018 | 0.032 | events/s | [17] |

Data summarized from studies tracking EB3-GFP labeled microtubule plus-ends.

Visualizations of Key Pathways and Workflows

Diagram 1: pVHL-HIF Signaling and Impact of pVHL Degradation

Caption: Canonical HIF pathway and the effect of hypoxia-induced pVHL degradation.

Diagram 2: Cell Cycle-Dependent Degradation of pVHL30

Caption: pVHL30 is targeted for degradation by the APC/C-Cdh1 complex in G1/Mitosis.

Diagram 3: Consequences of pVHL30 Degradation

Caption: Overview of HIF-dependent and -independent consequences of pVHL30 degradation.

Diagram 4: Experimental Workflow for Detecting pVHL Degradation

Caption: Workflow for analyzing pVHL protein levels and ubiquitination via IP/Western Blot.

Key Experimental Protocols

Protocol 1: Immunoprecipitation and Western Blotting for pVHL Degradation

This protocol is designed to assess the steady-state levels and ubiquitination status of pVHL under different conditions (e.g., normoxia vs. hypoxia).

A. Cell Culture and Treatment:

-

Culture cells (e.g., 786-O, HeLa, or 293T) to 80-90% confluency.[12]

-

For hypoxic conditions, transfer plates to a hypoxic chamber (1% O2) for desired time points (e.g., 4, 8, 16, 24 hours).

-

For proteasome inhibition, treat a parallel set of cells with 10 µM MG132 for 4-6 hours before harvesting.[12]

-

Maintain a normoxic (21% O2) control plate.

B. Cell Lysis:

-

Wash cells twice with ice-cold PBS.

-

Lyse cells on ice using RIPA buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS) supplemented with protease and phosphatase inhibitor cocktails.

-

Scrape cells, transfer lysate to a microfuge tube, and centrifuge at 14,000 x g for 15 minutes at 4°C to pellet debris.

-

Transfer the supernatant (whole-cell lysate) to a new tube. Determine protein concentration using a BCA assay.

C. Immunoprecipitation (for Ubiquitination):

-

Incubate 1-2 mg of whole-cell lysate with 2-4 µg of anti-pVHL antibody (e.g., Ig32) overnight at 4°C with gentle rotation.

-

Add 30 µL of Protein A/G agarose (B213101) beads and incubate for another 2-4 hours at 4°C.

-

Pellet the beads by centrifugation (1,000 x g for 1 min at 4°C).

-

Wash the beads 3-4 times with ice-cold lysis buffer.

-

Elute the protein by boiling the beads in 40 µL of 2x Laemmli sample buffer for 5 minutes.

D. Western Blotting:

-

Separate 30-50 µg of whole-cell lysate (for pVHL levels) or the entire immunoprecipitate by SDS-PAGE on a 10-12% polyacrylamide gel.

-

Transfer proteins to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST (Tris-buffered saline with 0.1% Tween-20) for 1 hour at room temperature.

-

Incubate the membrane with primary antibody overnight at 4°C.

-

For pVHL levels: anti-pVHL antibody.

-

For ubiquitination: anti-Ubiquitin antibody.

-